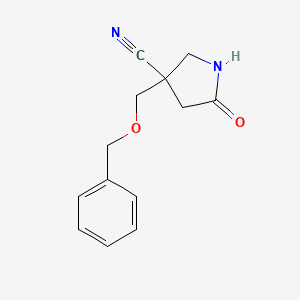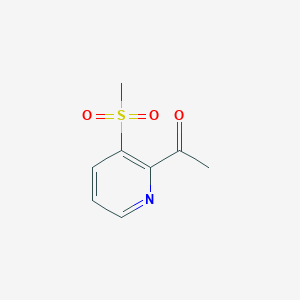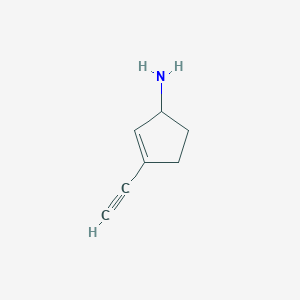
3-Ethynylcyclopent-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethynylcyclopent-2-en-1-amine is an organic compound with the molecular formula C7H9N It features a cyclopentene ring with an ethynyl group and an amine group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynylcyclopent-2-en-1-amine can be achieved through several methods. One common approach involves the reaction of cyclopentadiene with an ethynylating agent, followed by amination. The reaction conditions typically include the use of a base such as sodium amide (NaNH2) in liquid ammonia to facilitate the ethynylation process. The resulting intermediate can then be treated with an amine source, such as ammonia or an amine derivative, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Ethynylcyclopent-2-en-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group, resulting in 3-ethylcyclopent-2-en-1-amine.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of 3-ethylcyclopent-2-en-1-amine.
Substitution: Formation of various substituted amines or amides.
Scientific Research Applications
3-Ethynylcyclopent-2-en-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its amine group.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Ethynylcyclopent-2-en-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of the target molecules. The ethynyl group may also participate in π-π interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
3-Ethynylcyclopent-2-en-1-ol: Similar structure but with a hydroxyl group instead of an amine group.
3-Ethylcyclopent-2-en-1-amine: Similar structure but with an ethyl group instead of an ethynyl group.
Cyclopent-2-en-1-amine: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
Uniqueness
3-Ethynylcyclopent-2-en-1-amine is unique due to the presence of both an ethynyl group and an amine group on the cyclopentene ring. This combination imparts distinct reactivity and potential for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C7H9N |
|---|---|
Molecular Weight |
107.15 g/mol |
IUPAC Name |
3-ethynylcyclopent-2-en-1-amine |
InChI |
InChI=1S/C7H9N/c1-2-6-3-4-7(8)5-6/h1,5,7H,3-4,8H2 |
InChI Key |
HGSQJBBYICZMPP-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


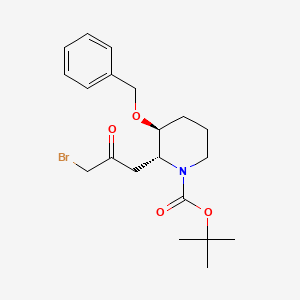
![3-Amino-5,5-dimethyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B12988635.png)
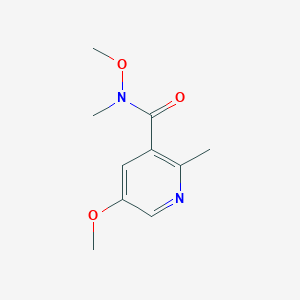
![2-Amino-2-(4-(tert-butoxycarbonyl)-4-azaspiro[2.5]octan-7-yl)acetic acid](/img/structure/B12988643.png)
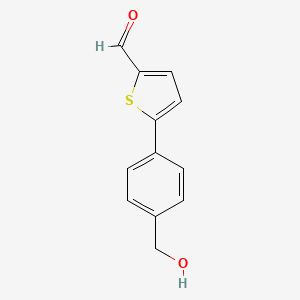

![(5-Aminomethyl-[1,3,4]thiadiazol-2-yl)phenylamine](/img/structure/B12988665.png)

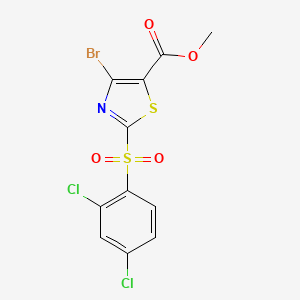
![2-Bromo-8-(2,3-difluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12988682.png)
